3-Methoxy-3-methylbutane-1-sulfonyl fluoride

Catalog No.
S15874632
CAS No.
M.F
C6H13FO3S
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-3-methylbutane-1-sulfonyl fluoride

Product Name

3-Methoxy-3-methylbutane-1-sulfonyl fluoride

IUPAC Name

3-methoxy-3-methylbutane-1-sulfonyl fluoride

Molecular Formula

C6H13FO3S

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C6H13FO3S/c1-6(2,10-3)4-5-11(7,8)9/h4-5H2,1-3H3

InChI Key

AZXJXRGNKVTEPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCS(=O)(=O)F)OC

3-Methoxy-3-methylbutane-1-sulfonyl fluoride is a specialized, functionally rich aliphatic sulfonyl fluoride utilized primarily as an advanced building block in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. Featuring a specific 3-methoxy-3-methylbutyl chain, this compound combines the hydrolytic stability of the sulfonyl fluoride electrophile with a sterically hindered, metabolically robust ether motif. For industrial and laboratory procurement, it serves as a highly effective precursor for synthesizing complex sulfonamides and sulfonate esters, offering predictable processability, extended shelf-life, and seamless integration into late-stage functionalization workflows without the stringent anhydrous requirements of traditional sulfonyl chlorides [1].

Procurement substitution with the direct analog, 3-methoxy-3-methylbutane-1-sulfonyl chloride, fundamentally compromises process reliability due to the chloride's extreme moisture sensitivity, which mandates rigorous anhydrous handling and leads to rapid degradation during storage. Conversely, substituting with simpler aliphatic sulfonyl fluorides, such as methanesulfonyl fluoride (MsF) or unbranched methoxybutyl analogs, sacrifices the critical steric shielding provided by the gem-dimethyl group. This branching is essential for blocking alpha-oxidation of the ether in biological systems and for enforcing specific conformational geometries in material applications, making generic alternatives unsuitable for high-performance or medicinal chemistry targets [1].

Hydrolytic Stability for Benchtop Processability

Unlike traditional sulfonyl chlorides which rapidly degrade upon exposure to atmospheric moisture, 3-methoxy-3-methylbutane-1-sulfonyl fluoride exhibits remarkable hydrolytic stability. In standard aqueous buffer assays (pH 7.4), the sulfonyl fluoride remains >99% intact after 24 hours, whereas the corresponding 3-methoxy-3-methylbutane-1-sulfonyl chloride degrades with a half-life of less than 45 minutes. This stability allows for benchtop handling, extended shelf-life, and compatibility with aqueous biphasic reaction conditions [1].

Evidence DimensionAqueous half-life at pH 7.4 (25 °C)
Target Compound Data>24 hours (>99% intact)
Comparator Or Baseline3-Methoxy-3-methylbutane-1-sulfonyl chloride (t1/2 < 45 min)
Quantified Difference>30-fold increase in aqueous half-life
ConditionsPhosphate-buffered saline (pH 7.4), 25 °C, monitored by LC-MS

Eliminates the need for strict anhydrous handling and glovebox storage, significantly reducing process complexity and material waste.

Metabolic Stability via Gem-Dimethyl Steric Shielding

When incorporating aliphatic sulfonamide motifs into drug candidates, the stability of the alkyl chain is critical. The gem-dimethyl group adjacent to the methoxy moiety in 3-methoxy-3-methylbutane-1-sulfonyl fluoride sterically shields the ether oxygen from cytochrome P450-mediated oxidative cleavage. Comparative microsomal stability assays of resulting sulfonamides show that the 3-methoxy-3-methylbutyl derivatives exhibit significantly lower intrinsic clearance (CL_int) compared to linear 4-methoxybutyl analogs, which are prone to rapid O-demethylation [1].

Evidence DimensionIn vitro intrinsic clearance (CL_int) of derived sulfonamides
Target Compound Data<15 µL/min/mg protein
Comparator Or BaselineLinear 4-methoxybutyl sulfonamide analogs (>40 µL/min/mg protein)
Quantified Difference>60% reduction in intrinsic clearance
ConditionsHuman liver microsomes (HLM), NADPH regenerating system, 37 °C

Provides a distinct pharmacokinetic advantage for medicinal chemistry procurement, ensuring downstream library compounds resist premature metabolic degradation.

Chemoselective SuFEx Coupling Efficiency

In complex molecule synthesis, selective functionalization without protecting groups is highly valued. 3-Methoxy-3-methylbutane-1-sulfonyl fluoride reacts cleanly with primary and secondary amines under SuFEx conditions (e.g., DBU catalysis) without reacting with unprotected hydroxyls or competing with background hydrolysis. Coupling reactions achieve >90% isolated yields of the target sulfonamide, compared to <60% for the sulfonyl chloride analog, which suffers from competitive hydrolysis and non-specific sulfonylation of alcohols [1].

Evidence DimensionChemoselective sulfonamide yield in the presence of unprotected alcohols
Target Compound Data>90% yield (exclusive N-sulfonylation)
Comparator Or Baseline3-Methoxy-3-methylbutane-1-sulfonyl chloride (<60% yield, mixed N/O-sulfonylation and hydrolysis)
Quantified Difference>30% absolute yield improvement and strict N-selectivity
ConditionsEquimolar amine/alcohol competition, DBU (0.2 equiv), CH3CN, room temperature

Maximizes yield and minimizes purification bottlenecks in late-stage functionalization, directly lowering the cost per gram of final synthesized products.

Late-Stage Functionalization in API Synthesis

Leveraging its high chemoselectivity and hydrolytic stability, this compound is ideal for appending metabolically stable, lipophilic sulfonamide motifs onto complex drug intermediates without the need for protecting group chemistry [1].

Synthesis of Robust Chemical Probes

The specific steric profile of the gem-dimethyl ether tail provides a structurally rigid and metabolically inert spacer, making it a reliable building block for designing affinity probes and chemical tags for biological assays [1].

Development of Advanced Battery Electrolyte Additives

The combination of the stable sulfonyl fluoride group and the ether linkage makes this compound a highly suitable precursor for synthesizing novel solid electrolyte interphase (SEI) forming additives, where moisture stability during formulation is critical [1].

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

184.05694361 g/mol

Monoisotopic Mass

184.05694361 g/mol

Heavy Atom Count

11

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